1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-hydroxy-
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Overview
Description
1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-hydroxy- is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-hydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable nitrile or amide, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-hydroxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions that may include the use of catalysts, solvents, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-hydroxy- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
1H-Pyrrolo(2,3-d)pyrimidine: A closely related compound with similar structural features but lacking the hydroxy group.
1H-Pyrrolo(2,3-d)pyrimidine-2,4-dione: Another analog that differs in the oxidation state and functional groups.
Uniqueness: 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-hydroxy- is unique due to the presence of the hydroxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets and potentially improving its pharmacokinetic properties.
Properties
CAS No. |
52133-54-7 |
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Molecular Formula |
C6H5N3O3 |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
1-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5N3O3/c10-5-3-1-2-7-4(3)9(12)6(11)8-5/h1-2,7,12H,(H,8,10,11) |
InChI Key |
QVRVGUBQTCRJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=O)N2O |
Origin of Product |
United States |
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